N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

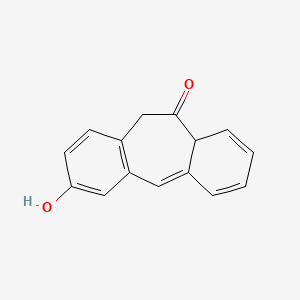

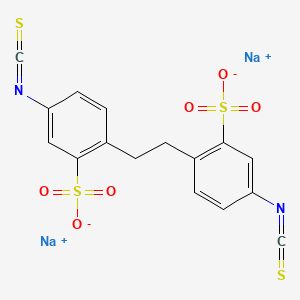

“N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem” also known as “N-Boc Diltiazem” is a compound with the CAS number 1289643-62-4 . It is used as a working standard or secondary reference standard . This compound is related to Diltiazem, which is a calcium channel blocker used to treat hypertension and manage chronic stable angina .

Molecular Structure Analysis

The molecular formula of “N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem” is C25H30N2O6S and its molecular weight is 486.58 . The detailed molecular structure is not provided in the search results.Scientific Research Applications

Deprotection of Boc-Protected Heteroarenes

The N-tert-Butoxycarbonyl (Boc) group is commonly used to protect nitrogen atoms in heteroarenes during synthetic processes. The deprotection of Boc-protected functionalized heteroarenes is crucial for the development of complexant scaffolds for the separation of trivalent minor actinides from lanthanides in nuclear waste . This process involves the development of new strategies for the removal of the Boc group, which is essential for evaluating the efficacy of complexants in separation assays.

Synthesis of Functionalized Soft-N-Donor Complexants

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem can be used in the synthesis of functionalized soft-N-donor complexants. These complexants have favorable solubility and kinetics profiles, making them applicable for the separation of minor actinides from lanthanides . The synthesis involves various functional group interconversions and the removal of the Boc protecting group.

Mild Deprotection Methods

The compound can be involved in the development of mild deprotection methods for the N-Boc group from a diverse set of compounds. This includes aliphatic, aromatic, and heterocyclic substrates, which is significant for the synthesis of medicinally active compounds . Such methods are essential for the selective formation of bonds while minimizing competing reactions.

Continuous-Flow Synthesis

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem may be used in continuous-flow synthesis to perform intramolecular cyclization of haloalkyl-substituted α-amino esters. This method is advantageous for its efficiency and the ability to maintain memory of chirality, which is important for the production of chiral pharmaceuticals .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem involves the protection of the amine group of Diltiazem, followed by selective deprotection and alkylation to introduce the tert-butoxycarbonyl group. Subsequently, the secondary amine is deprotected, and the compound is purified to obtain the final product.", "Starting Materials": [ "Diltiazem", "tert-Butyl chloroformate", "Triethylamine", "Methanol", "Sodium hydroxide", "Methylene chloride" ], "Reaction": [ "Diltiazem is dissolved in methanol and triethylamine is added to the solution.", "tert-Butyl chloroformate is added dropwise to the solution to protect the amine group of Diltiazem and the reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is diluted with methylene chloride and washed with sodium hydroxide solution to remove any unreacted tert-butyl chloroformate.", "The organic layer is separated and dried over sodium sulfate.", "The protected Diltiazem is then selectively deprotected by treatment with sodium hydroxide in methanol to obtain N,N-Didesmethyl Diltiazem.", "The resulting compound is then reacted with tert-butyl bromoacetate in the presence of potassium carbonate to introduce the tert-butoxycarbonyl group.", "The reaction mixture is stirred at room temperature for 24 hours and then quenched with water.", "The product is extracted with methylene chloride and washed with water and brine.", "The organic layer is dried over sodium sulfate and the solvent is evaporated to obtain crude N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem.", "The crude product is purified by column chromatography to obtain the final product." ] } | |

CAS RN |

1289643-62-4 |

Product Name |

N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem |

Molecular Formula |

C25H30N2O6S |

Molecular Weight |

486.583 |

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |

InChI |

InChI=1S/C25H30N2O6S/c1-16(28)32-21-22(17-10-12-18(31-5)13-11-17)34-20-9-7-6-8-19(20)27(23(21)29)15-14-26-24(30)33-25(2,3)4/h6-13,21-22H,14-15H2,1-5H3,(H,26,30)/t21-,22+/m1/s1 |

InChI Key |

IMWNUUJVCLTJIT-YADHBBJMSA-N |

SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |

synonyms |

(2S-cis)-3-(Acetyloxy)-5-(2-aminoethyl)-N-butoxycarbonyl-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one; N-Butoxycarbonyl (2S,3S)-N,N-Didemethyldiltiazem; N-[2-[(2S,3S)-3-(Acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiaze |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)

![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)

![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)